Ethyl 2-amino-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-1-naphthoate, also known as 1-Naphthalenecarboxylic acid, 2-amino-, ethyl ester, is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This compound is characterized by its naphthalene ring structure, which is a fused pair of benzene rings, and an amino group attached to the second carbon of the naphthalene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-1-naphthoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-1-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, including precise control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted naphthalene compounds .
Scientific Research Applications
Ethyl 2-amino-1-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-naphthoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The naphthalene ring structure allows the compound to intercalate into DNA or interact with proteins, potentially affecting cellular processes .
Comparison with Similar Compounds
Ethyl 2-amino-1-naphthoate can be compared with other similar compounds, such as:
2-Amino-1-naphthoic acid: The parent acid form of the ester.
Ethyl 1-amino-2-naphthoate: An isomer with the amino group in a different position.
2-Amino-3-naphthoic acid: Another isomer with the amino group on the third carbon
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-1-naphthoate is an organic compound that has garnered attention due to its diverse biological activities. This article compiles findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester group at the 2-position of the naphthalene ring and an amino group at the 1-position. Its molecular formula is C12H13NO2 with a molecular weight of approximately 215.25 g/mol. The unique structural features of this compound allow for various chemical transformations, making it a subject of interest in medicinal chemistry and organic synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.
- Cytotoxicity : this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. Specific studies have reported its ability to inhibit cell proliferation and induce apoptosis in cancerous cells .
The mechanisms through which this compound exerts its biological effects are thought to involve:
- Interaction with Biological Molecules : The compound may interact with cellular targets through redox reactions and hydrogen bonding, influencing various cellular processes.
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its cytotoxic and antimicrobial effects .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Ethyl 1-naphthoate | Ethyl ester at the 1-position | Lacks amino group; less reactive |
Methyl 6-amino-1-naphthoate | Methyl ester at the 6-position | Different ester group; distinct reactivity |
6-amino-1-naphthoic acid | Carboxylic acid instead of ester | More polar and acidic characteristics |
Ethyl 2-bromo-1-naphthoate | Bromine at the 2-position | Increased electrophilicity due to bromine |
This compound's specific combination of an ethyl ester and an amino group imparts unique chemical properties that enhance its reactivity compared to other similar compounds, making it particularly valuable in synthetic chemistry and biological research applications.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations .
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2,14H2,1H3 |
InChI Key |
RANBHWBJIYHUEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.